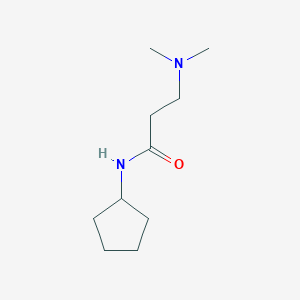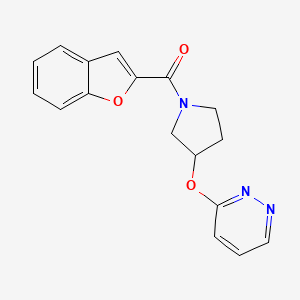
Benzofuran-2-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzofuran derivatives are a class of organic compounds that have garnered significant interest due to their broad spectrum of biological activities. These compounds are characterized by a fused benzene and furan ring structure, which can be further modified to enhance their biological properties. The studies on benzofuran derivatives have focused on their synthesis, molecular structure, chemical reactions, and physical and chemical properties, with particular attention to their potential as therapeutic agents.
Synthesis Analysis
The synthesis of benzofuran derivatives has been explored through various methods. One approach involves a palladium-catalyzed tandem intramolecular Heck/Suzuki cross-coupling reaction, followed by chemical resolution and the Wolf-Kishner reaction to obtain a selective CB2 receptor agonist with high enantiomeric excess . Another method describes the ultrasound-assisted Rap-Stoermer reaction to synthesize benzofuran-2-yl(carbazolyl)methanone derivatives, utilizing salicylaldehydes and PEG-400 as a catalyst . Additionally, the synthesis of heterocycles bearing benzofuran and pyridazinone or pyridone moieties has been achieved starting from 2-carboxy-7-methoxy benzofuran-3-acetic acid, leading to compounds with potential enhanced biological activities .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is crucial for their biological activity. The synthesized compounds are characterized using various spectroscopic techniques to confirm their structures. For instance, the N-H signal in the NMR spectrum of a synthesized dye indicates chelation with the carbonyl group, which is essential for the compound's reactivity . The molecular docking studies also provide insights into the protein-ligand interactions, which are vital for understanding the mechanism of action of these compounds .
Chemical Reactions Analysis
Benzofuran derivatives undergo various chemical reactions that are essential for their biological function. For example, the reaction of aryldiazonium chloride with a pyranobenzofuran derivative leads to the formation of a hydrazono form, which can further react with different nucleophiles to form various heterocycles . These reactions are critical for the diversification of the benzofuran scaffold and the enhancement of biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives, such as their solubility, stability, and reactivity, are important for their practical applications. The synthesized benzofuran-2-yl(phenyl)methanones exhibit significant α-amylase inhibitory and radical scavenging activities, with the para-substituted compounds showing higher activity . The antimicrobial and antioxidant properties of these compounds have also been demonstrated, with some derivatives showing high antibacterial activity and free radical scavenging activity .
Wissenschaftliche Forschungsanwendungen
- Diese Verbindungen wurden gegen acht verschiedene Mikroorganismen getestet und zeigten Aktivität gegen einige der untersuchten Spezies .
- Benzofuran- und Furan-2-yl-(Phenyl)-3-pyridylmethanole, die strukturell mit unserer Verbindung verwandt sind, könnten eine Rolle bei der Modulation der Hormonsynthese spielen .
- Diese Verbindungen könnten Anwendungen bei Herz-Kreislauf-Erkrankungen und der Behandlung von Herzinsuffizienz haben .
Antibakterielle Aktivität
Antifungal-Eigenschaften
Hemmung der Steroidhormonbiosynthese
PDE-III-Hemmung
Cyclooxygenase-2 (COX-2)-Hemmung
Photochemische Energiespeicherung
Eigenschaften
IUPAC Name |
1-benzofuran-2-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-17(15-10-12-4-1-2-5-14(12)23-15)20-9-7-13(11-20)22-16-6-3-8-18-19-16/h1-6,8,10,13H,7,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDHXDKOMCGKOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

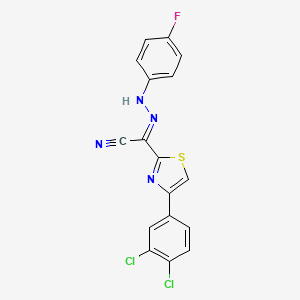

![1-({[5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetyl)-4-(4-fluorophenyl)piperazine](/img/structure/B2514724.png)

![1-(2,4-dichlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2514727.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinoxalin-2-yl)methanone](/img/structure/B2514729.png)
![N-({[2,3'-bifuran]-5-yl}methyl)-3-methylbutanamide](/img/structure/B2514733.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2514734.png)
![N-(3,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2514735.png)
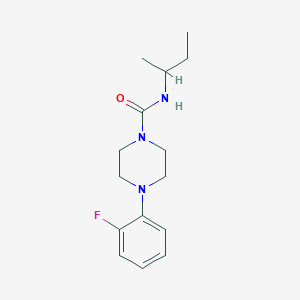
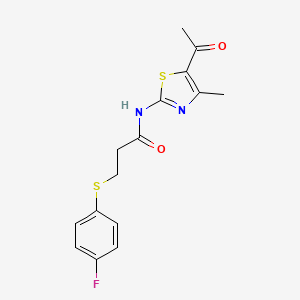

![N-(2-fluorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2514741.png)
